7-Benzyl-6-methyl-2-phenyloctahydroindolizine

Description

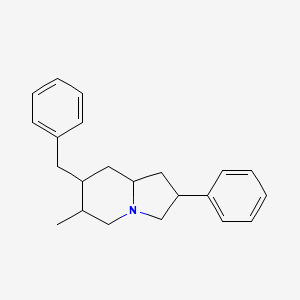

7-Benzyl-6-methyl-2-phenyloctahydroindolizine is a polycyclic indolizine derivative characterized by a bicyclic framework with fused pyrrole and pyridine rings. The compound features a benzyl group at position 7, a methyl group at position 6, and a phenyl substituent at position 2. Indolizines are structurally analogous to indoles but exhibit distinct electronic and steric properties due to their fused bicyclic systems .

Properties

CAS No. |

64002-69-3 |

|---|---|

Molecular Formula |

C22H27N |

Molecular Weight |

305.5 g/mol |

IUPAC Name |

7-benzyl-6-methyl-2-phenyl-1,2,3,5,6,7,8,8a-octahydroindolizine |

InChI |

InChI=1S/C22H27N/c1-17-15-23-16-21(19-10-6-3-7-11-19)14-22(23)13-20(17)12-18-8-4-2-5-9-18/h2-11,17,20-22H,12-16H2,1H3 |

InChI Key |

WCPGHCYSYWZKED-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN2CC(CC2CC1CC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-6-methyl-2-phenyloctahydroindolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-6-methyl-2-phenyloctahydroindolizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Benzyl-6-methyl-2-phenyloctahydroindolizine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Benzyl-6-methyl-2-phenyloctahydroindolizine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Indolizine Derivatives

Substituent Effects on Activity and Conformation

Key Compounds for Comparison:

Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate (I)

- Substituents: Benzoyl (position 2), methyl (position 6), ethyl carboxylate (position 7).

- Activity: Inactive in anticancer screening but structurally relevant for calcium entry blocking and CNS applications .

- Structural Data: Dihedral angle between benzene and indolizine rings = 41.73°, indicating moderate planarity disruption .

1-Acetyl-2-methylindolizine Derivatives Substituents: Acetyl (position 1), methyl (position 2), with additional groups (e.g., azobenzene, nitroso).

7-Benzyl-6-methyl-2-phenyloctahydroindolizine Substituents: Benzyl (position 7), methyl (position 6), phenyl (position 2).

Critical Analysis of Structural and Pharmacological Divergences

- Steric and Electronic Factors: The benzyl group at position 7 in the target compound may hinder binding to flat receptor pockets compared to the planar benzoyl group in compound (I) .

- Thermodynamic Stability: Higher melting points in amino-substituted indolizines (e.g., 172°C vs. 146°C for nitroso derivatives) suggest that electron-donating groups enhance crystal lattice stability .

Biological Activity

7-Benzyl-6-methyl-2-phenyloctahydroindolizine is a compound within the indolizidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. These often include cyclization processes that yield the indolizidine structure. For example, the use of enaminones as intermediates has been demonstrated to facilitate the construction of various indolizidine derivatives, including this compound .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, primarily focusing on its anticancer properties and effects on various cellular pathways.

Anticancer Properties

Research indicates that compounds in the indolizidine class exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating similar indolizidine derivatives reported their ability to induce apoptosis in cancer cells through mechanisms involving tubulin inhibition and cell cycle disruption .

Table 1: Antiproliferative Activity of Indolizidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction through tubulin inhibition |

| Indolizidine derivative A | SK-MEL-1 (melanoma) | TBD | Cell cycle arrest at G2/M phase |

| Indolizidine derivative B | U-937 (leukemia) | TBD | Inhibition of cyclin-dependent kinases |

Note: TBD = To Be Determined; IC50 values are essential for quantifying potency.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Disruption : The compound may interfere with normal cell cycle progression, particularly affecting phases critical for DNA replication and mitosis .

- Tubulin Interaction : By binding to tubulin, these compounds can prevent microtubule polymerization, thereby inhibiting cancer cell division .

Case Studies

Several case studies have documented the efficacy of indolizidine derivatives in preclinical settings:

- Case Study on MCF-7 Cells : A derivative similar to this compound was evaluated for its effects on MCF-7 breast cancer cells. The study found that treatment resulted in a significant decrease in cell viability and increased markers of apoptosis.

- Combination Therapy : Another study investigated the effects of combining this compound with established chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in conjunction with agents like doxorubicin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.